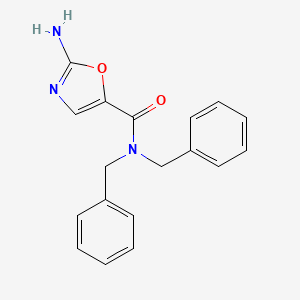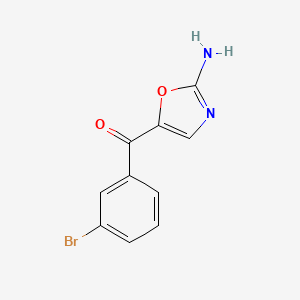![molecular formula C23H22Cl2N2O3 B10756534 (11r)-10-Acetyl-11-(2,4-Dichlorophenyl)-6-Hydroxy-3,3-Dimethyl-2,3,4,5,10,11-Hexahydro-1h-Dibenzo[b,E][1,4]diazepin-1-One](/img/structure/B10756534.png)
(11r)-10-Acetyl-11-(2,4-Dichlorophenyl)-6-Hydroxy-3,3-Dimethyl-2,3,4,5,10,11-Hexahydro-1h-Dibenzo[b,E][1,4]diazepin-1-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11R)-10-acetyl-11-(2,4-dichlorophenyl)-6-hydroxy-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is an organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its complex structure, which includes a benzene ring fused to a diazepine ring, along with various functional groups that contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11R)-10-acetyl-11-(2,4-dichlorophenyl)-6-hydroxy-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the benzodiazepine core through cyclization reactions.
- Introduction of the acetyl group at the 10th position.
- Addition of the 2,4-dichlorophenyl group at the 11th position.
- Hydroxylation at the 6th position.
- Methylation at the 3rd and 3rd positions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .
Types of Reactions:
Oxidation: The hydroxyl group at the 6th position can undergo oxidation to form a ketone.
Reduction: The acetyl group at the 10th position can be reduced to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation of the hydroxyl group results in a ketone derivative.
- Reduction of the acetyl group yields an alcohol derivative.
- Substitution reactions lead to various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: This compound is used as a reference standard in analytical chemistry for the development of new benzodiazepine derivatives.
Biology: In biological research, it is used to study the interaction of benzodiazepines with their receptors and to understand their pharmacokinetics and pharmacodynamics.
Medicine: It has potential therapeutic applications in the treatment of anxiety, insomnia, and other neurological disorders due to its psychoactive properties.
Industry: In the pharmaceutical industry, it serves as a lead compound for the development of new drugs with improved efficacy and safety profiles .
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the brain. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
Comparison: Compared to other benzodiazepines, (11R)-10-acetyl-11-(2,4-dichlorophenyl)-6-hydroxy-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique structural configuration that may result in different pharmacokinetic and pharmacodynamic properties. Its specific functional groups contribute to its distinct binding affinity and efficacy at the GABA receptors .
Properties
Molecular Formula |
C23H22Cl2N2O3 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
(6R)-5-acetyl-6-(2,4-dichlorophenyl)-1-hydroxy-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H22Cl2N2O3/c1-12(28)27-17-5-4-6-18(29)21(17)26-16-10-23(2,3)11-19(30)20(16)22(27)14-8-7-13(24)9-15(14)25/h4-9,22,26,29H,10-11H2,1-3H3/t22-/m0/s1 |
InChI Key |
JJTPPGUNMJMPLY-QFIPXVFZSA-N |
Isomeric SMILES |
CC(=O)N1[C@H](C2=C(CC(CC2=O)(C)C)NC3=C1C=CC=C3O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=C1C=CC=C3O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl (1r,2s,3r,4s)-5,6-Bis(4-Hydroxyphenyl)-7-Oxabicyclo[2.2.1]hept-5-Ene-2,3-Dicarboxylate](/img/structure/B10756455.png)



![3,6-Diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10756489.png)
![(5r)-2-[(2-Fluorophenyl)amino]-5-(1-Methylethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B10756499.png)


![3-({2-[(4-{[6-(Cyclohexylmethoxy)-9H-purin-2-YL]amino}phenyl)sulfonyl]ethyl}amino)propan-1-OL](/img/structure/B10756524.png)
![N-[(2R)-2-{[(2S)-2-(1,3-Benzoxazol-2-yl)pyrrolidin-1-yl]carbonyl}hexyl]-N-hydroxyformamide](/img/structure/B10756526.png)
![1-[4-(Aminomethyl)benzoyl]-5'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'-amine](/img/structure/B10756529.png)
![4-{(1e)-3-Oxo-3-[(2-Phenylethyl)amino]prop-1-En-1-Yl}-1,2-Phenylene Diacetate](/img/structure/B10756532.png)
![N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide](/img/structure/B10756540.png)
![3-[5-(2-Nitropent-1-En-1-Yl)furan-2-Yl]benzoic Acid](/img/structure/B10756553.png)
